N-cyclooctyl-2-fluorobenzamide
Description
N-Cyclooctyl-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a fluorine atom at the ortho position of the benzoyl ring. Fluorinated benzamides are widely studied for their enhanced metabolic stability, bioavailability, and capacity for intermolecular interactions (e.g., hydrogen bonding) due to fluorine’s electronegativity . The cyclooctyl substituent likely confers steric bulk and lipophilicity, which may influence solubility, binding affinity, and pharmacokinetic behavior compared to smaller cycloalkyl groups (e.g., cyclohexyl) .
Properties
CAS No. |
540799-13-1 |
|---|---|
Molecular Formula |
C15H20FNO |
Molecular Weight |
249.32 g/mol |
IUPAC Name |
N-cyclooctyl-2-fluorobenzamide |
InChI |
InChI=1S/C15H20FNO/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,18) |
InChI Key |
CBKMXRDSZRCICF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-cyclooctyl-2-fluoroaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclooctyl-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The ortho-fluorine in N-cyclohexyl-2-fluorobenzamide participates in weak hydrogen bonding (F···H–N), stabilizing crystal structures . In contrast, para-substituted analogs (e.g., 4-chloro in ) exhibit distinct electronic profiles.
- Ring Size : Cyclooctyl’s larger size vs. cyclohexyl may reduce solubility but improve membrane permeability due to increased lipophilicity .
- Fluorine Multiplicity: N-(2,3-Difluorophenyl)-2-fluorobenzamide () demonstrates stronger intermolecular interactions (F···H–N and MeO···H–N), suggesting enhanced solid-state stability compared to mono-fluorinated analogs .
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